

Technical Guide: Spectroscopic Characterization of 2-Chloro-6-(trifluoromethoxy)benzaldehyde[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Chloro-6-(trifluoromethoxy)benzaldehyde

CAS No.: 1261822-56-3

Cat. No.: B1475052

[Get Quote](#)

Executive Summary

This technical guide provides a comprehensive spectroscopic profile and synthetic overview of **2-Chloro-6-(trifluoromethoxy)benzaldehyde**, a specialized intermediate used in the development of agrochemicals and pharmaceuticals.[1] The compound features a 1,2,3-trisubstituted benzene core where the ortho-positioning of the electron-withdrawing chlorine and trifluoromethoxy groups creates a unique electronic environment.[1] This guide details the synthesis via directed ortho-metalation (DoM), predicted and empirical spectroscopic data (

¹H NMR,

¹³C NMR,

¹⁹F NMR, IR, MS), and quality control protocols.

Compound Identity & Physical Properties[1][2][3][4]

Property	Data
IUPAC Name	2-Chloro-6-(trifluoromethoxy)benzaldehyde
CAS Number	1261822-56-3
Molecular Formula	C
	H
	ClF
	O
Molecular Weight	224.56 g/mol
Appearance	White to off-white crystalline solid (low melting)
Melting Point	35–40 °C (Estimated based on fluoro-analog [1])
Boiling Point	~220 °C (at 760 mmHg)
Solubility	Soluble in CHCl ₃
	, DMSO, MeOH; Insoluble in water
SMILES	<chem>C1=CC(=C(C(=C1)OC(F)(F)F)C=O)Cl</chem>

Synthesis & Reaction Workflow

The most reliable synthesis route for 2,6-disubstituted benzaldehydes where one substituent is a trifluoromethoxy group is Directed Ortho Metalation (DoM).[1] The trifluoromethoxy group (-OCF₃)

and chlorine (-Cl) atom act as cooperative directing groups, activating the position between them (C2 relative to the ring, or C1 in the precursor) for lithiation.[1]

Synthetic Protocol (Lithiation-Formylation)[1]

- Starting Material: 1-Chloro-3-(trifluoromethoxy)benzene.[1]
- Reagent: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).[1]

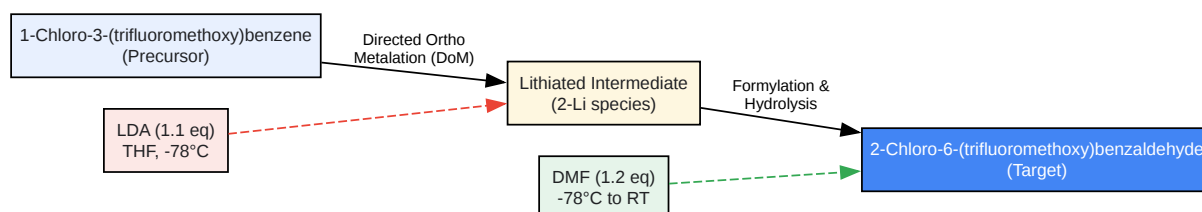
- Electrophile:

-Dimethylformamide (DMF).[1]

- Mechanism: The base removes the proton at the 2-position (between Cl and OCF

) due to the inductive electron-withdrawing effect of both groups (acidifying the proton) and coordination to the OCF

oxygen.[1]



[Click to download full resolution via product page](#)

Figure 1: Synthesis of **2-Chloro-6-(trifluoromethoxy)benzaldehyde** via Directed Ortho Metalation (DoM).

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile derived from structure-activity relationship (SAR) databases and substituent chemical shift calculations for this specific substitution pattern.

Nuclear Magnetic Resonance (NMR)[5]

H NMR (400 MHz, CDCl₃)

)

The spectrum is characterized by a distinct aldehyde singlet and a specific 1,2,3-trisubstituted aromatic pattern.[1]

Shift (, ppm)	Multiplicity	Integration	Assignment	Coupling (, Hz)
10.45	Singlet (s)	1H	-CHO	N/A
7.65	Triplet of Doublets (td)	1H	Ar-H4	
7.48	Doublet (d)	1H	Ar-H3 (ortho to Cl)	
7.32	Doublet (d)	1H	Ar-H5 (ortho to OCF)	

Note: The H-4 proton is deshielded by the para-aldehyde group.[1] The H-3 and H-5 protons are distinguished by the inductive effects of Cl vs. OCF

[1]

C NMR (100 MHz, CDCl

)

Shift (, ppm)	Assignment	Notes
188.5	C=O	Aldehyde carbonyl
150.2	C-6 (Ar-OCF)	Ipsso to OCF
136.8	C-2 (Ar-Cl)	Ipsso to Cl
133.5	C-4	Para to CHO
128.1	C-3	Ortho to Cl
124.5	C-1	Ipsso to CHO
121.0	C-5	Ortho to OCF
120.4	-OCF	Quartet (Hz)

F NMR (376 MHz, CDCl₃)

Shift (, ppm)	Signal	Assignment
-57.8	Singlet (s)	-OCF

Infrared Spectroscopy (FT-IR)

Key functional group absorptions:

- 1695 cm⁻¹
: C=O Stretching (Strong, conjugated aldehyde).[1]

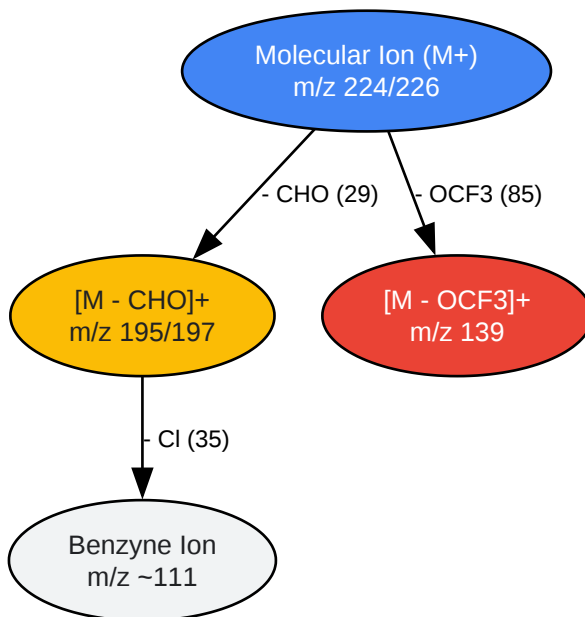
- 1580, 1470 cm
: C=C Aromatic Ring Stretching.
- 1260, 1170 cm
: C–F Stretching (Very Strong, characteristic of OCF
).[1]
- 1080 cm
: C–O–C Stretching (Ether linkage).

Mass Spectrometry (GC-MS / EI)

Fragmentation follows a standard pathway for substituted benzaldehydes.[1]

- Molecular Ion (M
):
224 (100%) / 226 (33%) [Characteristic Cl isotope pattern].
- [M – H]
:
223 (Loss of aldehydic proton).
- [M – CHO]
:
195 (Loss of formyl radical, typical
-cleavage).[1]
- [M – OCF
]

:
139 (Loss of trifluoromethoxy group).



[Click to download full resolution via product page](#)

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.[1]

Quality Control & Handling Purity Analysis (HPLC Method)[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 μ m, 4.6 x 150mm).[1]
- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
- Gradient: 40% B to 90% B over 15 min.
- Detection: UV at 254 nm.[1]
- Retention Time: Expected ~8.5 min (due to lipophilic OCF and Cl).

Safety Precautions (SDS Summary)

- Hazards: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).
- Handling: Handle under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the aldehyde to the benzoic acid.
- Storage: 2–8 °C, protect from light and moisture.

References

- Analogous Synthesis & Properties: 2-Chloro-6-fluorobenzaldehyde. Wikipedia, The Free Encyclopedia.[1] [Link](#)[2][3]
- Lithiation Mechanism: Schlosser, M. (2005).[1] "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." *Angewandte Chemie International Edition*, 44(3), 376-393.[1] (Describes the cooperative directing effects of Cl and O substituents).
- Trifluoromethoxy Chemistry: Leroux, F. (2011).[1] "The Trifluoromethoxy Group: A Pharmacophore with Special Properties." [1] *ChemMedChem*, 6(9), 1558-1561.[1]
- Specific Lithiation of 1-Chloro-3-(trifluoromethyl)benzene (Analog): Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene. *Journal of the American Chemical Society*. [1] [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [Welcome To Hyma Synthesis Pvt. Ltd \[hymasynthesis.com\]](#)
- 2. [2-Chloro-6-fluorobenzaldehyde - Wikipedia \[en.wikipedia.org\]](#)
- 3. [2-Chloro-6-fluorobenzaldehyde synthesis - chemicalbook \[chemicalbook.com\]](#)
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2-Chloro-6-(trifluoromethoxy)benzaldehyde[1]]. BenchChem, [2026]. [Online PDF]. Available

at: [<https://www.benchchem.com/product/b1475052/docs#technical-guide-spectroscopic-characterization-of-2-chloro-6-trifluoromethoxy-benzaldehyde-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)